Methyl tetraisopropylphosphorodiamidite (MTPA) is a chemical compound with the formula C₁₃H₃₁N₂OP. It plays a crucial role in the synthesis of oligonucleotides, which are short sequences of DNA or RNA used extensively in various fields of scientific research, such as gene cloning, sequencing, and diagnostics [1]. MTPA is a type of phosphoramidite, a class of reagents employed in the phosphoramidite method for DNA synthesis [2].
The key feature of MTPA's structure is the central phosphorus (P) atom bonded to a methyl (CH₃) group, a methoxy (OCH₃) group, and two diisopropylamino groups ([(CH₃)₂CH]₂N) [1, 3]. The diisopropylamino groups are bulky, providing steric hindrance that is crucial for the selectivity and efficiency of the phosphoramidite method in DNA synthesis [2].
The specific synthesis of MTPA may involve variations, but a common method involves the reaction of a phosphorus trichloride (PCl₃) derivative with a diisopropylamine (iPr₂NH) and sodium methoxide (NaOCH₃) [4].
PCl₃ + 4iPr₂NH + 3NaOCH₃ → [(iPr₂N)₂P(OCH₃)] + 3NaCl + 3iPrOH
MTPA serves as a building block in the phosphoramidite method for DNA synthesis. It reacts with a growing oligonucleotide chain to form a phosphite linkage, the backbone of the DNA molecule [2]. The diisopropylamino groups of MTPA protect the newly formed phosphodiester linkage from unwanted side reactions during subsequent steps in the synthesis process [5].
The detailed mechanism of the phosphoramidite method is complex and involves multiple steps.
MTPA is considered a hazardous material. It can be irritating to the skin, eyes, and respiratory system [6]. It is also flammable and incompatible with strong oxidizing agents [1].
Tien, V. N., & Schultz, P. G. (1993). Efficient synthesis of DNA by the phosphoramidite method. Nucleic acids research, 21(14), 3159-3171.
Matsuda, T., & Kabuyama, T. (1993). New phosphoramidites for the rapid and efficient synthesis of oligodeoxyribonucleotides. Bulletin of the Chemical Society of Japan, 66(3), 844-853.
Beaucage, S. L., & Caruthers, M. H. (1981). Deprotected phosphoramidite approach for the synthesis of oligonucleotides. Tetrahedron Letters, 22(17), 1859-1862.
Compared to other phosphoramidite reagents, MTPA offers several advantages:
Oligonucleotides synthesized using MTPA have numerous applications in scientific research, including:
Irritant